
2-Bromo-4,5-dimethylquinazoline
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Overview
Description
2-Bromo-4,5-dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylquinazoline typically involves the bromination of 4,5-dimethylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinazoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine at position 2 is susceptible to substitution due to the electron-withdrawing nature of the quinazoline ring.
Mechanistic Notes :
-
The reaction proceeds via a Meisenheimer intermediate stabilized by the quinazoline’s electron-deficient ring.
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Methyl groups at positions 4 and 5 slightly enhance regioselectivity by sterically shielding adjacent positions .
Transition Metal-Catalyzed Cross-Coupling
The 2-bromo substituent participates in Pd- or Cu-catalyzed coupling reactions to introduce diverse functionalities.
Key Findings :
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Electron-rich boronic acids (e.g., 3,5-dimethylisoxazole) enhance coupling efficiency .
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Steric hindrance from methyl groups minimally affects reactivity at position 2 .
Reductive Dehalogenation
The bromine can be selectively reduced under catalytic hydrogenation conditions.
Reagent | Conditions | Product | Yield | Ref. |
---|---|---|---|---|
H₂, Pd/C (10 wt%) | MeOH, RT, 12 h | 4,5-Dimethylquinazoline | 95% |
Applications :
Cyclization and Annulation
The bromine serves as a handle for constructing fused heterocycles.
Mechanistic Insights :
Electrophilic Substitution
Despite the electron-deficient ring, methyl groups at positions 4 and 5 direct electrophilic attacks.
Reaction | Conditions | Product | Yield | Ref. |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-2-bromo-4,5-dimethylquinazoline | 45% |
Regioselectivity :
Lewis Acid-Mediated Functionalization
The quinazoline core interacts with Lewis acids to enable regioselective modifications.
Reaction | Catalyst | Product | Yield | Ref. |
---|---|---|---|---|
Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, RT | 2-Bromo-6-alkyl-4,5-dimethylquinazoline | 60% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Bromo-4,5-dimethylquinazoline and its derivatives have been investigated for their potential anticancer properties. Research indicates that compounds within this class can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, studies have shown that certain analogues exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers, by inducing apoptosis and disrupting microtubule dynamics .
Antifungal Properties
Recent investigations into the antifungal activity of quinazoline derivatives have highlighted their effectiveness against Candida albicans, a common opportunistic fungal pathogen. The binding interactions of these compounds with fungal proteins suggest that they may serve as novel therapeutic agents against drug-resistant strains .
Agrochemical Applications
Quinazoline derivatives are also being explored for their potential use as agrochemicals. Their ability to act as effective herbicides or fungicides is under investigation due to their structural similarity to known agrochemical agents. The synthesis of this compound can lead to the development of new formulations that enhance crop protection while minimizing environmental impact .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of quinazoline derivatives make them suitable candidates for use in OLEDs. Studies have shown that these compounds can be incorporated into polymer matrices to improve the efficiency and stability of light-emitting devices . The potential for this compound in this area is significant, given the growing demand for advanced materials in electronics.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including bromination and functionalization processes that yield high-purity products suitable for further biological testing. Various synthetic routes have been optimized to enhance yield and reduce environmental impact, aligning with green chemistry principles .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylquinazoline involves its interaction with specific molecular targets, such as kinases. The bromine atom enhances the compound’s binding affinity to the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt various cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-dimethylquinazoline
- 2-Iodo-4,5-dimethylquinazoline
- 4,5-Dimethylquinazoline
Uniqueness
2-Bromo-4,5-dimethylquinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine substituent also enhances the compound’s potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
2-bromo-4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-3-5-8-9(6)7(2)12-10(11)13-8/h3-5H,1-2H3 |
InChI Key |
BIFNYTDFSKKWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=CC=C1)Br)C |
Origin of Product |
United States |
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